Pladienolide D -

Pladienolide D

Catalog Number: EVT-1582665
CAS Number:
Molecular Formula: C30H48O9
Molecular Weight: 552.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(8E,12E,14E)-7-acetoxy-3,6,16,21-tetrahydroxy-6,10,12,16,20-pentamethyl-18,19-epoxytricosa-8,12,14-trien-11-olide is a natural product found in Streptomyces platensis with data available.
Overview

Pladienolide D is a natural product derived from the genus Streptomyces, specifically Streptomyces platensis. It belongs to a class of compounds known as pladienolides, which are characterized by their complex stereochemistry and biological activity, particularly as spliceosome modulators. Pladienolide D is a 16-hydroxylated derivative of pladienolide B and has garnered interest for its potential therapeutic applications in cancer treatment due to its ability to inhibit splicing factors involved in tumorigenesis.

Source and Classification

Pladienolide D was first isolated in 2004 from Streptomyces platensis and is classified under the polyketide family of natural products. These compounds are notable for their diverse biological activities, including antitumor properties. Pladienolides are specifically recognized for their role in modulating the spliceosome, an essential cellular machinery involved in RNA splicing, which is crucial for gene expression regulation.

Synthesis Analysis

Methods and Technical Details

The total synthesis of pladienolide D has been achieved through various synthetic routes. Notably, one of the methods involves a convergent synthesis strategy that allows for the efficient construction of its complex structure. The synthesis typically includes the following key steps:

  1. Fragment Coupling: The synthesis often begins with the preparation of two main fragments, which are subsequently coupled using methods such as Yamaguchi esterification or ring-closing metathesis.
  2. Macrolactonization: This step is crucial for forming the 12-membered macrolactone ring characteristic of pladienolides.
  3. Stereochemical Control: The absolute stereochemistry is established using external chiral sources or asymmetric reactions, such as asymmetric aldol reactions or epoxidations .
  4. Final Modifications: Subsequent steps involve protecting groups' manipulation and functional group transformations to yield pladienolide D from its precursors .
Molecular Structure Analysis

Structure and Data

Pladienolide D features a complex molecular structure characterized by multiple stereogenic centers. The core structure includes:

  • A 12-membered macrolactone ring.
  • Several hydroxyl groups contributing to its biological activity.
  • A unique side chain that enhances its interaction with biological targets.

The molecular formula of pladienolide D is C21H30O5C_{21}H_{30}O_5, with a molecular weight of approximately 362.46 g/mol. The compound's stereochemistry is critical for its function as a spliceosome modulator, influencing how it interacts with RNA and protein components within cells.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing pladienolide D include:

  • Esterification Reactions: Utilizing reagents like the Yamaguchi reagent to form esters between carboxylic acids and alcohols.
  • Ring-Closing Metathesis: A key reaction for constructing the macrolactone ring, often employing ruthenium-based catalysts.
  • Epoxidation: Asymmetric epoxidation techniques are used to introduce epoxide functionalities at specific positions on the molecule, which are crucial for establishing stereocenters .

These reactions must be carefully controlled to ensure high yields and selectivity for desired stereoisomers.

Mechanism of Action

Process and Data

Pladienolide D exerts its biological effects primarily by targeting splicing factors within the spliceosome. It binds to specific components of the spliceosome complex, inhibiting their function and thereby altering pre-mRNA splicing patterns. This action can lead to the induction of apoptosis in cancer cells by disrupting normal gene expression pathways.

Research has shown that pladienolides can selectively inhibit splicing factor 3B, which is crucial for proper spliceosomal function. This inhibition can result in the accumulation of unspliced mRNA transcripts, ultimately affecting protein production critical for cancer cell survival .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pladienolide D exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a typical range for similar compounds.

These properties influence its handling in laboratory settings and potential formulations for therapeutic use.

Applications

Scientific Uses

Pladienolide D has significant potential applications in scientific research, particularly in cancer biology. Its ability to modulate splicing makes it a valuable tool for studying gene expression regulation and splicing mechanisms. Furthermore, ongoing research aims to explore its therapeutic potential as an antitumor agent, particularly in cancers that exhibit aberrant splicing patterns.

Biosynthesis and Genetic Regulation of Pladienolide D

Role of Cytochrome P450 Enzymes in 16-Hydroxylation of Pladienolide B to D

The critical biosynthetic step converting pladienolide B to pladienolide D involves regioselective 16-hydroxylation, catalyzed by cytochrome P450 monooxygenases (CYPs). This modification significantly influences the compound's bioactivity and stability profile. Heterologous expression studies identified psmA (CYP105 family) from Streptomyces bungoensis as encoding a highly efficient pladienolide B 16-hydroxylase. When integrated into S. platensis Mer-11107 under strong constitutive promoters, the recombinant strain achieved pladienolide D production titers exceeding 900 µM – comparable to native pladienolide B levels in the parent strain [1] [4]. Biochemical characterization confirms PsmA utilizes molecular oxygen and NADPH to mediate stereospecific hydroxylation without detectable epimerization at adjacent chiral centers. This enzyme exhibits high fidelity towards its natural pladienolide B substrate, though minor activity against structurally related macrolides has been observed [1] [7].

Table 1: Optimization of Pladienolide D Production via P450 Engineering

Engineering StrategyHost StrainPladienolide D TiterKey FindingsCitation
Heterologous psmA (CYP105) expressionS. platensis Mer-11107>900 µMAchieved titers comparable to native pladienolide B production[1][4]
psmA overexpression with strong promotersS. platensis Tsukuba mutants150% increase vs controlEnhanced conversion efficiency from pladienolide B precursor[4]
Expression in genome-minimized S. avermitilisSUKA strainsDetectable but lowDemonstrated feasibility in heterologous hosts but requires further optimization[5]

Genetic Engineering of Streptomyces Strains for Enhanced Pladienolide D Yield

Beyond P450 engineering, sophisticated host strain engineering has significantly advanced pladienolide D production. Two primary strategies demonstrate notable success:

  • Genome-Minimized Hosts: Introduction of the entire pld BGC (~35 kb) into engineered Streptomyces avermitilis SUKA strains (deleted of ~1.4 Mb of non-essential DNA) provided a clean background lacking competitive secondary metabolism. While initial yields were low, co-expression of the pathway-specific activator gene pldR under a strong heterologous promoter (ermE) successfully activated the cluster, enabling pladienolide production in this optimized chassis [5]. This platform reduces metabolic burden and eliminates undesired side products.

  • Regulatory Gene Overexpression: Constitutive expression of pldR – encoding a LuxR-type transcriptional activator – in domesticated, non-producing S. platensis strains (e.g., AS6200) reactivated the entire biosynthetic pathway. Engineered strains (e.g., AS6242) produced not only pladienolide B and D but also accumulated previously undetected intermediates due to pathway dysregulation. Fermentation optimization in media like SM18 with resin capture further boosted yields [2] [9]. This approach circumvents mutations silencing the pathway during laboratory adaptation.

Table 2: Engineered Host Systems for Pladienolide Production

Engineered FeatureStrain/SystemOutcomeLimitations/Challenges
Genome MinimizationS. avermitilis SUKA seriesElimination of competing pathways; Enhanced precursor availabilityRequires regulatory gene co-expression for full activation
Pathway Activator OverexpressionS. platensis AS6242 (pldR++)Reactivation of dormant cluster; Production of pladienolides & intermediates; Scalable fermentationAccumulation of shunt metabolites requires purification
Heterologous P450 ExpressionS. platensis (psmA+)Efficient bioconversion of Pladienolide B → D; High titersDependent on pladienolide B precursor availability

Pathway-Specific Activators and Transcriptional Regulation

Overexpression of PldR in Reactivating Quiescent Biosynthetic Clusters

The pld BGC encodes PldR, a LuxR-type regulator essential for pathway transcription. Domestication of S. platensis strains (e.g., AS6200, MA5455) frequently leads to epigenetic silencing or mutations in pldR, rendering the cluster quiescent. Constitutive overexpression of functional pldR using integrative vectors (e.g., pTJB1 with Pact promoter) in such strains successfully restores transcription of all pld genes, as confirmed by RT-PCR and LC-MS detection of pladienolides [2]. This reactivation is robust across different media conditions, with SM18 medium proving particularly effective for scaled production. Notably, reactivation efficiency reaches near 100% in exconjugants, indicating that pldR is the primary limiting factor in domesticated strains. Genomic sequencing confirmed near-identity (>99.4%) of the pld clusters in reactivated strains (AS6200) versus wild-type producers, ruling out major structural mutations as the cause of silencing. This establishes PldR as a master positive regulator indispensable for initiating pladienolide biosynthesis [2] [9].

Dysregulation of Tailoring Enzymes and Intermediate Accumulation

Forced overexpression of pldR, while restoring production, often disrupts the stoichiometric balance between PKS assembly and the activities of downstream tailoring enzymes (PldB, PldC, PldD). This dysregulation leads to the accumulation of pathway intermediates and shunt metabolites, providing critical insights into the biosynthetic sequence and enzyme functions:

  • PldB (C6-Hydroxylase): Dysregulation results in accumulation of 6-deoxypladienolide B (2), confirming PldB catalyzes the essential C6 hydroxylation step [2].
  • PldD (C18/C19-Epoxidase): Reduced activity relative to upstream steps leads to buildup of 18,19-desepoxy-pladienolide B (3) and its deoxy/acetyl-deficient derivatives (4, 5), verifying PldD's role in installing the critical epoxide pharmacophore [2].
  • Spontaneous Cyclization: Accumulation of pladienolide B (1) under conditions of high precursor flux and metabolic imbalance can lead to the non-enzymatic formation of the tetrahydrofuran derivative 6 via intramolecular nucleophilic attack of the C21-OH on the epoxide [2].

Figure 1: Pladienolide Biosynthetic Pathway and Key Intermediates

Pladienolide Core (PKS: PldA-I-IV)↓6-Deoxypladienolide B (PldB: C6-Hydroxylase)↓Pladienolide B├─→ Pladienolide D (P450: C16-Hydroxylation)└─→ 18,19-Desepoxy-pladienolide B (PldD: Epoxidase)↓Pladienolide B (PldD Activity)↓Shunt Metabolites (e.g., Tetrahydrofuran 6)

Bioactivity screening of these intermediates revealed a crucial structure-activity relationship: Successive tailoring modifications dramatically increase cytotoxicity. The fully modified pladienolide D exhibits IC50 values in the low micromolar range (≈5 µM) against mammalian cell lines, while desepoxy and dehydroxy intermediates show significantly reduced potency (IC50 ≈ 8 mM for compound 5). This underscores the biological importance of the C6-OH, C7-OAc, and particularly the C18/C19-epoxide moieties for spliceosome inhibition and anti-tumor activity [2] [6] [9].

Table 3: Key Pladienolide Intermediates and their Biological Activity

CompoundModification StatusEnzyme Deficiency/DysregulationIC50 (Mammalian Cell Lines)Significance
6-Deoxypladienolide B (2)Lacks C6-OHPldB deficiency/imbalanceHigh (µM-mM range)Confirms PldB as C6 hydroxylase
18,19-Desepoxy-pladienolide B (3)Lacks C18/C19 epoxidePldD deficiency/imbalanceModerate (µM range)Confirms PldD as epoxidase; Epoxide critical for activity
Compound 5Lacks C6-OH & C7-OAc; Lacks epoxidePldB & PldC & PldD imbalanceLow (≈8 mM)Demonstrates cumulative effect of tailoring on bioactivity
Pladienolide DC6-OH, C7-OAc, C16-OH, C18/C19 epoxideFully modifiedHigh (≈5 µM)Optimal activity requires all modifications; Target of engineering
Tetrahydrofuran Derivative (6)Intramolecular cyclization (C21-O-C18/C19)Spontaneous (non-enzymatic)Reduced ActivityHighlights instability of epoxide; Drives need for C21 modifications (e.g., O-Me)

Properties

Product Name

Pladienolide D

IUPAC Name

[(4E)-7,10-dihydroxy-2-[(2E,4E)-6-hydroxy-7-[3-(3-hydroxypentan-2-yl)oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate

Molecular Formula

C30H48O9

Molecular Weight

552.7 g/mol

InChI

InChI=1S/C30H48O9/c1-8-23(33)20(4)28-24(38-28)17-29(6,35)14-9-10-18(2)27-19(3)11-12-25(37-21(5)31)30(7,36)15-13-22(32)16-26(34)39-27/h9-12,14,19-20,22-25,27-28,32-33,35-36H,8,13,15-17H2,1-7H3/b12-11+,14-9+,18-10+

InChI Key

SDUSVHUQNWGNCQ-RRJBRJTHSA-N

Synonyms

pladienolide D

Canonical SMILES

CCC(C(C)C1C(O1)CC(C)(C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O)O

Isomeric SMILES

CCC(C(C)C1C(O1)CC(C)(/C=C/C=C(\C)/C2C(/C=C/C(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.